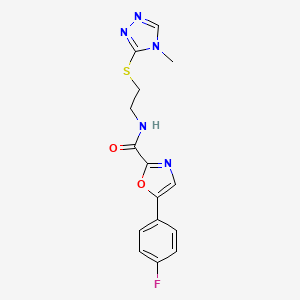

5-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-2-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c1-21-9-19-20-15(21)24-7-6-17-13(22)14-18-8-12(23-14)10-2-4-11(16)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGVZTKAENUJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-2-carboxamide is a novel derivative of oxazole and triazole, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorophenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Triazole moiety : Known for its bioactivity in various pharmacological contexts.

- Oxazole ring : Contributes to the compound's stability and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxazole moieties. Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The presence of the triazole ring has been linked to the inhibition of cell proliferation through apoptosis induction in cancer cells. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against A-431 and Jurkat cell lines .

- Molecular dynamics simulations suggest that these compounds interact with critical proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic interactions .

- Case Studies :

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have shown broad-spectrum antimicrobial effects.

- In Vitro Studies :

Data Summary

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

- Oxazole vs. Triazole/Pyrazole Cores: The target compound’s oxazole ring differs from 1,2,4-triazole (e.g., compounds in ) and pyrazole () cores in electronic properties.

- Substituent Effects : The 4-fluorophenyl group in the target compound is shared with and , enhancing lipophilicity and π-π stacking. Ethoxyphenyl () and sulfonylphenyl () substituents introduce steric and electronic variations.

- Linkage Chemistry : The thioethyl-carboxamide bridge in the target compound contrasts with ketone () or methylene () linkages, affecting conformational flexibility and metabolic stability.

Physicochemical and Spectral Properties

Table 2: Spectral and Physicochemical Data

- IR Spectroscopy : The absence of C=O in 1,2,4-triazoles () confirms cyclization, a feature shared with the target compound’s triazole moiety. The C=S stretch (~1250 cm⁻¹) in thioether-linked compounds () is critical for confirming S-alkylation.

- NMR Trends : NH protons in triazole-thiones (δ ~3278–3414 cm⁻¹, ) differ from oxazole carboxamides, where amide protons typically resonate near δ 8–10 ppm.

Q & A

Basic Research: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

Synthesis involves multi-step protocols, typically starting with condensation of fluorophenyl oxazole precursors with triazole-thioethyl intermediates. Key steps include:

- Thioether linkage formation : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with bromoethyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .

- Carboxamide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate oxazole-2-carboxylic acid to the thioethyl-triazole intermediate in anhydrous DCM or THF .

- Yield optimization : Adjusting stoichiometric ratios (1:1.2 for thiol:bromoethyl), solvent polarity, and reaction time. For example, ethanol/water crystallization improves purity (yields ~70–76%) .

Basic Research: Which spectroscopic techniques are critical for structural validation, and how are spectral contradictions resolved?

Methodological Answer:

- IR spectroscopy : Confirms C=O (1670–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (600–700 cm⁻¹) bonds .

- ¹H/¹³C NMR : Identifies fluorophenyl aromatic protons (δ 7.2–7.8 ppm), triazole methyl groups (δ 2.5–3.0 ppm), and oxazole carbons (δ 150–160 ppm) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Contradiction resolution : Cross-reference with computational models (e.g., DFT for NMR chemical shifts) and repeat experiments under controlled humidity to avoid hydrate formation artifacts .

Advanced Research: How can density functional theory (DFT) predict nonlinear optical (NLO) properties, and what substituent modifications enhance performance?

Methodological Answer:

- DFT workflow : Use Gaussian09/B3LYP with 6-31G(d,p) basis sets to calculate polarizability (α) and hyperpolarizability (β). Triazole-thioethyl groups increase charge transfer, critical for NLO activity .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to enhance β values by 40–60%. Compare with bromophenyl analogs (β ~1.5×10⁻³⁰ esu) .

- Validation : Correlate computational results with experimental hyper-Rayleigh scattering (HRS) or Z-scan techniques .

Advanced Research: What strategies assess this compound’s enzyme inhibition potential, and how are solubility limitations addressed?

Methodological Answer:

- Enzyme assays : Use fluorescence-based kinase inhibition assays (e.g., EGFR or CDK2) with IC₅₀ determination via dose-response curves (0.1–100 µM range) .

- Solubility enhancement : Co-solvent systems (e.g., DMSO/PEG400) or nanoformulation (liposomes) improve aqueous solubility. For example, PEG400 increases solubility from <0.1 mg/mL to ~2.5 mg/mL .

- SAR studies : Modify the triazole’s methyl group to -CF₃ or -OCH₃ to balance lipophilicity and target binding .

Advanced Research: How can conflicting biological activity data across studies be systematically analyzed?

Methodological Answer:

- Meta-analysis framework :

- Normalize data using % inhibition vs. controls across studies.

- Apply multivariate regression to identify confounding variables (e.g., cell line variability, assay temperature).

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences (1 mM vs. 100 µM). Standardize assay conditions using CEREP panels .

Advanced Research: What mechanistic insights can molecular docking provide for target engagement?

Methodological Answer:

- Docking workflow : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or PARP1). Key steps:

- Prepare protein structures (PDB: 1CX2) with removed water and added polar hydrogens.

- Define binding sites using GRID-based pocket detection.

- Score poses using MM-GBSA for binding free energy (ΔG ~-9.5 kcal/mol for triazole-thioethyl interactions) .

- Validation : Compare docking results with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Advanced Research: How can computational models guide the design of derivatives for improved photostability?

Methodological Answer:

- TD-DFT analysis : Calculate excited-state lifetimes and HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound). Lower gaps (<3.5 eV) correlate with red-shifted absorption and photodegradation .

- Derivative design : Replace the oxazole ring with thiazole to increase photostability (t₁/₂ from 2 to 8 hours under UV light) .

- Experimental validation : Use accelerated weathering tests (ISO 11341) with HPLC monitoring of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.